3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-cyclohexyloxy-
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Overview
Description
3-(4-CHLOROPHENYL)-3-(CYCLOHEXYLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-(CYCLOHEXYLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyloxy Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-3-(CYCLOHEXYLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,3-dihydro-2-benzofuran-1-one: Lacks the cyclohexyloxy group.
3-(Cyclohexyloxy)-1,3-dihydro-2-benzofuran-1-one: Lacks the 4-chlorophenyl group.
Uniqueness
The presence of both the 4-chlorophenyl and cyclohexyloxy groups in 3-(4-CHLOROPHENYL)-3-(CYCLOHEXYLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE may confer unique biological and chemical properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C20H19ClO3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-cyclohexyloxy-2-benzofuran-1-one |
InChI |
InChI=1S/C20H19ClO3/c21-15-12-10-14(11-13-15)20(23-16-6-2-1-3-7-16)18-9-5-4-8-17(18)19(22)24-20/h4-5,8-13,16H,1-3,6-7H2 |
InChI Key |
ABYWTZQTQKPOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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